molecular formula C25H47N5O6S B1278264 H-Ile-ile-gly-leu-met-OH CAS No. 149385-65-9

H-Ile-ile-gly-leu-met-OH

Cat. No. B1278264
M. Wt: 545.7 g/mol
InChI Key: ZMDGLWRNBGRYQB-ZKHIMWLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Ile-ile-gly-leu-met-OH” is a peptide with the sequence IIGLM. It has a molecular formula of C25H47N5O6S and a molecular weight of 545.7 g/mol . The IUPAC name for this peptide is (2S)-2-[[ (2S)-2-[[2-[[ (2S,3S)-2-[[ (2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid .


Molecular Structure Analysis

The peptide “H-Ile-ile-gly-leu-met-OH” has a complex structure with multiple functional groups. The InChI string for this peptide is InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 .


Physical And Chemical Properties Analysis

The peptide “H-Ile-ile-gly-leu-met-OH” has a molecular weight of 545.7 g/mol. It has 6 hydrogen bond donors and 8 hydrogen bond acceptors . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.

Scientific Research Applications

Biological Activity of Related Peptides

Research on peptides closely related to H-Ile-Ile-Gly-Leu-Met-OH demonstrates significant biological activities. For instance, studies on cyclic and cyclically branched tachykinin partial sequences revealed that these peptides, which include sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, exhibit dual agonistic and antagonistic effects at the guinea-pig ileum (Neubert et al., 1985).

Analgesic Properties

Research on enkephalin, a peptide with a similar sequence to H-Ile-Ile-Gly-Leu-Met-OH, has shown it induces analgesia in mice, indicating potential analgesic properties for related sequences (Büscher et al., 1976).

Hydrolysis and Stability

Studies on the hydrolysis of amino acid esters, including those with sequences resembling H-Ile-Ile-Gly-Leu-Met-OH, have been conducted to understand their stability and reactivity in different biological environments (Cho & Haynes, 1985).

Structural Analysis and Biological Activity

Investigations into the structure and biological activity of peptides, including hexapeptide amides with sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, have been carried out to understand the relationship between peptide structure and their biological function (Sugano et al., 1973).

Adsorption and Hydrolysis Studies

Research into the adsorption of enkephalins (with sequences similar to H-Ile-Ile-Gly-Leu-Met-OH) onto polystyrene beads has provided insights into the stability and hydrolysis of these peptides (Vogel & Altstein, 1977).

Thermodynamics of Mutant Peptides

Thermodynamic studies of mutant forms of Streptomyces subtilisin inhibitor, which include modifications of amino acids similar to those in H-Ile-Ile-Gly-Leu-Met-OH, contribute to the understanding of peptide stability and folding dynamics (Tamura & Sturtevant, 1995).

Amino Acid Composition and Antioxidant Properties

The study of the composition and structure of amino acids in peptides, including those similar to H-Ile-Ile-Gly-Leu-Met-OH, has been linked to their antioxidant activity. This research is particularly relevant in the context of food science and nutrition (Jiang et al., 2018).

Environmental Responsive Hydrogels

Research on environmental responsive hydrogels, incorporating dipeptides with sequences like H-Ile-Ile-Gly-Leu-Met-OH, has potential applications in biomedical and material science fields (Yoshida et al., 1992).

Helical Structure and Stability

Studies on the stability of alpha-helical structures in peptides, considering amino acids similar to those in H-Ile-Ile-Gly-Leu-Met-OH, offer insights into the fundamental aspects of protein folding and stability (Lyu et al., 1990).

Chromogenic Substrates for Enzyme Assays

Research on developing chromogenic substrates, including sequences similar to H-Ile-Ile-Gly-Leu-Met-OH, for enzyme assays like HIV-1 proteinase, highlights the potential for diagnostic and therapeutic applications (Richards et al., 1990).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ile-ile-gly-leu-met-OH

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